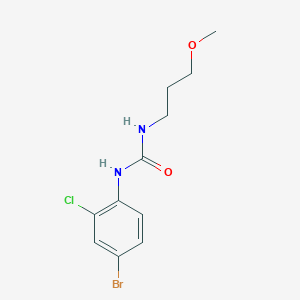
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole
Descripción general
Descripción
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as organic electronics, photovoltaics, and optoelectronics.
Mecanismo De Acción
The mechanism of action of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is not fully understood. However, it is believed to function as a hole-transporting material in OLEDs and OSCs, facilitating the movement of positive charges through the device. In DSSCs, it acts as a sensitizer, absorbing light and transferring electrons to the semiconductor.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole. However, it has been shown to have low toxicity and is considered safe for use in lab experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is its high yield synthesis method, which makes it suitable for large-scale production. It also has unique electronic and optical properties that make it an attractive candidate for various scientific research applications. However, its limited solubility in common solvents can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for research on 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole. One potential direction is to investigate its use in other optoelectronic devices, such as organic field-effect transistors (OFETs) and organic memory devices. Another direction is to explore its potential as a sensitizer in other types of solar cells, such as perovskite solar cells. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method for specific applications.
In conclusion, 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is a promising compound with unique electronic and optical properties. Its potential applications in various scientific research fields make it an attractive candidate for further investigation. While there is still much to be learned about its mechanism of action and limitations, the future directions for research on this compound are promising.
Aplicaciones Científicas De Investigación
The unique electronic and optical properties of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole make it an attractive candidate for various scientific research applications. One of the most promising applications is in organic electronics, where it can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). It has also been investigated for use in photovoltaics, where it can be used as a sensitizer in dye-sensitized solar cells (DSSCs).
Propiedades
IUPAC Name |
9-methyl-3-(2,2,2-trifluoroethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N/c1-19-13-5-3-2-4-11(13)12-8-10(6-7-14(12)19)9-15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXAMNPOLBAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(F)(F)F)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4650422.png)
![methyl {5-[4-(2-anilino-2-oxoethoxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4650424.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4650433.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4650438.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4650453.png)
![3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one](/img/structure/B4650466.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4650471.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4650475.png)
![2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4650492.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4650502.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)